molecular formula C12H19N3O3 B1446262 tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate CAS No. 1445951-64-3

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate

Cat. No.: B1446262
CAS No.: 1445951-64-3
M. Wt: 253.3 g/mol
InChI Key: WXSKAYBWLLDOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is a complex organic compound belonging to the class of pyrazoloazepines This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate typically involves multiple steps. One common method includes the alkylation of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile. This intermediate is then treated with sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF) to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazoloazepine ring.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a fully saturated pyrazoloazepine derivative.

Scientific Research Applications

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and carboxylate groups play crucial roles in binding to these targets, influencing their activity and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is unique due to its pyrazoloazepine ring structure, which is not commonly found in other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

Overview

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is a synthetic compound belonging to the pyrazoloazepine class. Its unique structure, characterized by a tert-butyl group and a hydroxy group, makes it a candidate for various biological applications. This article explores its biological activity based on diverse research findings.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₉N₃O₃
CAS Number1445951-64-3
Structural FormulaStructural Formula

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The hydroxy and carboxylate groups facilitate binding to enzymes and receptors, influencing their activity. Research indicates that it may modulate pathways involved in neuroprotection and inflammation.

Neuroprotective Effects

Recent studies have highlighted the compound's potential neuroprotective effects. For instance, in vitro experiments demonstrated that it can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. The compound reduced the production of tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammatory responses associated with neurodegenerative diseases like Alzheimer's.

Key Findings:

  • Cell Viability: In cultures treated with Aβ 1-42, the compound improved cell viability by approximately 20% compared to untreated controls.
  • Inflammatory Markers: It significantly decreased TNF-α levels in astrocyte cultures exposed to Aβ.

Antioxidant Activity

The compound has also shown potential antioxidant properties. While specific IC50 values for antioxidant activity were not reported in the literature reviewed, its structural features suggest that it could scavenge free radicals effectively.

Case Studies and Research Findings

  • In vitro Studies on Astrocytes:
    • Objective: Assess protective effects against Aβ-induced cell death.
    • Results: The compound demonstrated a significant reduction in cell death rates in astrocytes treated with Aβ 1-42.
    • Conclusion: Suggests potential for therapeutic use in Alzheimer's disease management.
  • Inflammation Modulation:
    • Research Focus: Investigated effects on inflammatory cytokines.
    • Findings: Decreased TNF-α production was noted, indicating anti-inflammatory properties that could be beneficial in treating neuroinflammatory conditions.

Properties

IUPAC Name

tert-butyl 3-oxo-1,2,4,5,6,8-hexahydropyrazolo[3,4-c]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSKAYBWLLDOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
Reactant of Route 2
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
Reactant of Route 3
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
Reactant of Route 5
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
Reactant of Route 6
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.